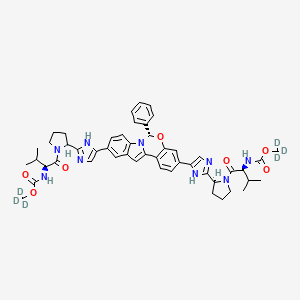

Elbasvir-d6

Description

Properties

Molecular Formula |

C49H55N9O7 |

|---|---|

Molecular Weight |

888.1 g/mol |

IUPAC Name |

trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37-,38-,41-,42-,47-/m0/s1/i5D3,6D3 |

InChI Key |

BVAZQCUMNICBAQ-LQEVWKJJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H])C9=CC=CC=C9 |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Elbasvir D6

Rational Design and Synthesis Strategies for Deuterated Internal Standards

The primary application of Elbasvir-d6 is as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The design of such standards follows key principles to ensure accurate and reproducible quantification of the parent drug in complex biological matrices like blood or plasma. acanthusresearch.comtexilajournal.com

A well-designed deuterated internal standard should possess the following characteristics:

Chemical Identity: The SIL standard must be chemically identical to the analyte (the non-labeled drug), ensuring it has nearly identical physicochemical properties, such as extraction recovery, ionization efficiency, and chromatographic retention time. researchgate.net This co-elution is critical for compensating for variations in sample preparation and matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. researchgate.netclearsynth.com

Mass Difference: A sufficient mass difference between the analyte and the SIL internal standard is necessary to prevent spectral overlap. For small molecules like Elbasvir (B612244), a mass difference of three or more atomic mass units is generally required. acanthusresearch.com this compound, with six deuterium (B1214612) atoms, has a mass increase of approximately 6 Da, which is well above this threshold.

Isotopic Purity: The SIL internal standard must have a very low content of the unlabeled species. acanthusresearch.com High isotopic enrichment ensures that the standard's signal does not interfere with the quantification of the analyte, especially at low concentrations.

Label Stability: The deuterium labels must be placed on non-exchangeable positions within the molecule. acanthusresearch.com Deuterium atoms on heteroatoms like oxygen or nitrogen, or on acidic carbons, can exchange with protons from the solvent, compromising the standard's integrity. acanthusresearch.com In this compound, the deuterium atoms are strategically placed on two methoxycarbonylamino groups, specifically on the methyl groups (trideuteriomethoxycarbonylamino), which are not susceptible to back-exchange under typical physiological or analytical conditions. sussex-research.com

The use of deuterated standards like this compound is superior to using structurally similar but different compounds as internal standards because they more accurately mimic the behavior of the analyte during analysis, leading to higher precision and accuracy. texilajournal.comresearchgate.net

Chemical Synthesis Routes for the Preparation of Deuterium-Labeled Elbasvir

The synthesis of this compound requires the specific incorporation of deuterium atoms into the complex molecular structure of Elbasvir. While the exact proprietary synthesis route may not be publicly disclosed, plausible strategies can be inferred from the known synthesis of Elbasvir and general methods for isotopic labeling. medkoo.comresearchgate.net

Multi-step Organic Synthesis Pathways for Deuterium Incorporation

The most direct approach to synthesizing this compound involves modifying the established multi-step synthesis of Elbasvir by introducing deuterated reagents at appropriate stages. The structure of Elbasvir features two identical carbamate (B1207046) functional groups. wikipedia.org The labeling in this compound is located on the methyl groups of these two carbamates. sussex-research.com

A logical synthetic strategy would involve:

Synthesis of the Unlabeled Core: The complex tetracyclic core of Elbasvir and the attached proline-imidazole moieties would be synthesized first, leaving the terminal amine groups of the valine residues available for reaction. researchgate.netunitaid.org

Preparation of a Deuterated Reagent: A deuterated version of methyl chloroformate or a similar methylating agent would be required. For this compound, this would be trideuteriomethyl chloroformate (CD₃OCOCl). This reagent can be prepared from deuterated methanol (B129727) (CD₃OD), which is commercially available and ultimately derived from heavy water (D₂O). princeton.edu

Final Coupling Step: The final step would involve the acylation of the two primary amine functionalities on the Elbasvir precursor with the deuterated reagent, trideuteriomethyl chloroformate, under basic conditions to form the two deuterated carbamate linkages. This step secures the six deuterium atoms onto the molecule, completing the synthesis of this compound.

This "synthetic approach," which builds the molecule from isotopically enriched starting materials, ensures high regioselectivity and a well-defined level of isotopic incorporation. princeton.edu

Exploration of Late-Stage Hydrogen Isotopic Exchange (HIE) Techniques

Late-stage hydrogen isotopic exchange (HIE) offers an alternative strategy where deuterium is introduced into the fully assembled, non-labeled molecule. acs.orgnih.gov This can be more atom-economical and cost-effective than a multi-step synthesis if suitable methods are available. x-chemrx.com

For a complex molecule like Elbasvir, HIE would require highly selective catalysts to target specific C-H bonds without altering the rest of the structure.

Metal-Catalyzed HIE: Homogeneous transition-metal catalysts, particularly those based on iridium, rhodium, or palladium, are widely used for HIE. researchgate.netthieme-connect.com These catalysts can activate specific C-H bonds, allowing for exchange with a deuterium source like D₂O or deuterium gas (D₂). thieme-connect.com For instance, gold(I) catalysts have been shown to be effective for the regioselective deuteration of indole (B1671886) rings, which are present in the core of Elbasvir. acs.org However, achieving selective deuteration of the desired methyl carbamate positions without affecting other sites on the complex Elbasvir molecule would be a significant challenge.

Acid/Base Catalysis: While effective for simple substrates, acid- or base-catalyzed HIE often requires harsh conditions that would likely be incompatible with the complex, multi-functional structure of Elbasvir, potentially causing degradation or epimerization. thieme-connect.comresearchgate.net

While HIE is a powerful tool, its application to produce this compound would be challenging due to the need for extreme regioselectivity to target only the carbamate methyl groups. Therefore, a multi-step synthesis using a deuterated building block is the more practical and reliable method.

Application of Flow Chemistry Principles in Isotopic Labeling Processes

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers several advantages for isotopic labeling processes. x-chemrx.comeuropa.eu This technology is becoming increasingly important in pharmaceutical manufacturing and specialized chemical synthesis. adesisinc.comansto.gov.au

Potential benefits of using flow chemistry for the synthesis of this compound or its precursors include:

Enhanced Safety: When using potentially hazardous reagents like deuterium gas, flow reactors minimize the volume handled at any given time, significantly improving safety. ansto.gov.au

Precise Reaction Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and fewer byproducts. adesisinc.comansto.gov.au

Scalability and Efficiency: Scaling up a reaction in a flow system is often simpler than in batch processing. adesisinc.com This can lead to more efficient and cost-effective production of isotopically labeled compounds. x-chemrx.com

Projects like FLIX (FLow chemistry for Isotopic eXchange) are actively developing modular flow chemistry systems to streamline the isotopic labeling of complex molecules, highlighting the growing importance of this technology. europa.euabsiskey.com A flow process could be implemented for the final deuterated carbamate formation step in the this compound synthesis, ensuring high efficiency and reproducibility.

Advanced Characterization of Isotopic Enrichment and Regioselectivity in this compound

After synthesis, the resulting this compound must be rigorously characterized to confirm its identity, purity, isotopic enrichment, and the precise location of the deuterium atoms (regioselectivity). A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the labeled compound and to calculate the isotopic enrichment. rsc.org

By comparing the mass spectrum of this compound to that of unlabeled Elbasvir, a clear shift in the molecular ion peak corresponding to the mass of six deuterium atoms is observed.

The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of molecules that are fully labeled (d6), as well as the percentages of partially labeled (d1-d5) and unlabeled (d0) species. acs.org This confirms the isotopic purity of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium labels and the structural integrity of the molecule. brightspec.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the two carbamate groups would be significantly diminished or absent, confirming that deuteration occurred at the intended positions. The rest of the spectrum should match that of unlabeled Elbasvir, confirming that the molecule remained intact during the labeling process. acs.org

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the methyl carbamate positions, directly observing the incorporated deuterium atoms. acs.org

¹³C NMR: Deuterium substitution causes a characteristic isotopic shift in the signals of adjacent ¹³C atoms. This can be used to quantify the degree of deuteration at specific sites within the molecule. nih.gov

The following tables summarize the key properties and analytical data for this compound.

Table 1: Compound Properties

| Property | Elbasvir | This compound |

|---|---|---|

| Chemical Formula | C₄₉H₅₅N₉O₇ | C₄₉H₄₉D₆N₉O₇ |

| Molar Mass | 882.03 g/mol | ~888.07 g/mol |

| Deuterium Labels | 0 | 6 |

| Label Positions | N/A | Two trideuteriomethoxycarbonylamino groups |

Table 2: Analytical Characterization Techniques

| Technique | Purpose | Expected Result for this compound |

|---|---|---|

| HR-MS | Determine isotopic enrichment and purity. | Molecular ion peak shifted by ~6 Da compared to Elbasvir. Isotopic distribution confirms >95% enrichment. sussex-research.com |

| ¹H NMR | Confirm location of labels and structural integrity. | Disappearance of the signal for the two -C(=O)O-CH₃ groups. Other signals match unlabeled Elbasvir. |

| ²H NMR | Directly observe deuterium atoms. | A single resonance in the region expected for the carbamate methyl groups. |

| ¹³C NMR | Quantify site-specific deuteration. | Isotopic shifts observed for the carbamate carbonyl carbons and splitting of the methyl carbon signal. |

Through these synthetic and analytical methodologies, high-purity this compound is produced, serving as a critical tool for advancing pharmaceutical research and ensuring the accuracy of clinical and preclinical drug analysis.

Advanced Bioanalytical Methodologies Employing Elbasvir D6

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Elbasvir (B612244) Quantification

The development of a reliable LC-MS/MS method for elbasvir quantification involves meticulous optimization of both the chromatographic separation and mass spectrometric detection parameters. The primary goal is to ensure a rapid, sensitive, selective, and accurate assay. nih.gov Elbasvir-d6 is consistently chosen as the internal standard to ensure the method's reproducibility and to correct for variability during sample processing and analysis. nih.govacta.co.inejbps.com

Achieving clean separation of elbasvir from endogenous plasma components and potential contaminants is fundamental to a successful bioanalytical method. This requires careful selection of the analytical column and optimization of the mobile phase, elution method, and flow rate.

The choice of the stationary phase is critical for obtaining sharp, symmetrical peaks and adequate retention for the analyte. Reversed-phase columns, particularly those with a C18 stationary phase, are commonly employed for the analysis of elbasvir. nih.govacta.co.inejbps.comijsred.comresearchgate.net The Waters ACQUITY UPLC BEH C18 column is frequently cited due to its high-resolution capabilities at high pressures, wide pH range (1-12), and low column bleed, which is advantageous for sensitive MS detection. nih.govresearchgate.netnih.govwaters.com Other C18 columns, such as the Ascentis Express C18, Agilent TC-C18, and Gemini C18, have also been successfully used in various validated methods. acta.co.inejbps.comijper.org

| Column Name | Specifications | Reference |

|---|---|---|

| UPLC BEH C18 | 2.1 mm × 50 mm, 1.7 µm | nih.govresearchgate.netnih.gov |

| Ascentis Express C18 | 50 mm × 4.6 mm, 2.7 µm | acta.co.in |

| Agilent TC-C18 | 4.6 mm x 75 mm, 3.5 µm | ijper.org |

| Gemini C18 | 50 mm × 4.6 mm, 5 µm | ejbps.com |

| Waters Spherisorb phenyl | 150 mm × 4.6 mm, 5 µm | researchgate.netnih.gov |

| Acquity UPLC BEH C18 | 75 x 2.1 mm, 1.7μm | iajps.com |

The mobile phase composition is tailored to achieve optimal retention, peak shape, and ionization efficiency. It typically consists of an aqueous component, often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govacta.co.inejbps.comijper.org Both isocratic and gradient elution methods have been successfully developed. Gradient elution, where the proportion of the organic solvent is increased during the run, is often used to ensure the timely elution of all components while maintaining good peak shape. nih.govscribd.com Isocratic methods, which use a constant mobile phase composition, offer simplicity and can result in very short run times. acta.co.inejbps.comijper.org

| Mobile Phase Composition | Elution Type | Reference |

|---|---|---|

| Acetonitrile and water (containing 5.0 mM ammonium acetate with 0.01% acetic acid, pH 4.5) | Gradient | nih.govijsred.comresearchgate.netzenodo.org |

| 0.1% formic acid and methanol (25:75 v/v) | Isocratic | acta.co.in |

| 5 mM ammonium acetate and acetonitrile (20:80 v/v) | Isocratic | ijper.org |

| 10 mM Ammonium Acetate, Acetonitrile, and Methanol (30:56:14 v/v) | Isocratic | ejbps.com |

| Acetonitrile and 5 mM ammonium formate (B1220265) buffer (+ 0.1% v/v trimethylamine, pH 3.2) (60:40 v/v) | Isocratic | researchgate.netaphrc.org |

| 0.1% Formic acid in water and Acetonitrile (50:50 v/v) | Isocratic | iajps.com |

Flow rates are optimized in conjunction with the column dimensions and mobile phase to achieve efficient separation within a minimal timeframe, which is crucial for high-throughput bioanalysis. acta.co.in For ultra-high performance liquid chromatography (UPLC) systems using smaller particle size columns (e.g., 1.7 µm), lower flow rates around 0.3 mL/min are common. nih.govijsred.com For standard high-performance liquid chromatography (HPLC) systems, flow rates typically range from 0.5 to 1.0 mL/min. acta.co.inejbps.comijper.org These optimized conditions have enabled the development of very rapid methods, with total run times as short as 2 to 3 minutes. nih.govacta.co.inejbps.com

| Flow Rate (mL/min) | Total Run Time (min) | Reference |

|---|---|---|

| 0.3 | 3 | nih.govijsred.comresearchgate.net |

| 0.6 | 3 | acta.co.in |

| 0.5 | 4 | ijper.org |

| 1.0 | 2 | ejbps.com |

| 0.8 | Not Specified | researchgate.net |

For quantitative analysis, a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is the standard. nih.govacta.co.inejbps.com This technique provides excellent selectivity and sensitivity. The instrument is typically set to positive electrospray ionization (ESI) mode for elbasvir analysis. nih.govacta.co.in Specific precursor-to-product ion transitions are optimized for both elbasvir and this compound. The instrument monitors for the specific mass-to-charge ratio (m/z) of the protonated parent molecule (precursor ion) and then fragments it to produce a specific product ion. This transition is unique to the compound of interest, greatly reducing interferences.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Elbasvir | 882.51 | 656.42 | nih.govejbps.comresearchgate.netebi.ac.uk |

| This compound | 888.49 | 662.43 | nih.govejbps.comresearchgate.netebi.ac.uk |

| Elbasvir | 883.4 | 656.3 | acta.co.inijper.org |

| This compound | 888.4 | 662.3 | acta.co.inijper.org |

Mass Spectrometric Detection Parameters

Ionization Mode Selection (e.g., Positive Electrospray Ionization)

For the analysis of elbasvir and this compound, positive electrospray ionization (ESI) is the preferred mode. acta.co.innih.govijper.org Studies have shown that ESI provides a superior response and sensitivity compared to other ionization techniques like atmospheric pressure chemical ionization (APCI). acta.co.in In positive ion mode, both elbasvir and its deuterated analog readily form protonated molecules [M+H]+, which are essential for subsequent mass spectrometric analysis. acta.co.in The optimization of various source-dependent parameters, such as nebulizer gas flow, curtain gas flow, ion spray voltage, and temperature, is critical to achieving a stable and intense signal. acta.co.in

Multiple Reaction Monitoring (MRM) Transitions for Elbasvir (e.g., m/z 882.51 → 656.42) and this compound (e.g., m/z 888.49 → 662.43)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection technique used in tandem mass spectrometry. It involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For elbasvir, the transition of the protonated molecule to a specific product ion is monitored. Similarly, a distinct transition is monitored for this compound. This ensures that the detection is highly specific to the compounds of interest, minimizing interference from other components in the biological matrix.

The selection of appropriate MRM transitions is a critical step in method development. The most abundant and stable transitions are chosen to maximize sensitivity and reproducibility. The specific mass-to-charge ratios (m/z) for the precursor and product ions are determined during the optimization of the mass spectrometer.

Table 1: MRM Transitions for Elbasvir and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Elbasvir | 882.51 | 656.42 | nih.govejbps.com |

| This compound | 888.49 | 662.43 | nih.govejbps.com |

| Elbasvir | 883.4 | 656.3 | acta.co.inijper.org |

| This compound | 888.4 | 662.3 | acta.co.inijper.org |

Pre-analytical Sample Processing Techniques for Biological Matrices

The complexity of biological matrices such as plasma necessitates a sample preparation step to remove interferences and concentrate the analyte before analysis. Several techniques are employed for the extraction of elbasvir and this compound.

Protein Precipitation (PPT) Strategies

Protein precipitation is a straightforward and widely used technique for sample cleanup. acta.co.inebi.ac.uk It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. nih.govresearchgate.net After centrifugation, the clear supernatant containing the analyte and internal standard is separated and can be directly injected into the LC-MS/MS system or further processed. acta.co.in While simple and fast, the choice of precipitating solvent can influence the cleanliness of the extract and the extent of phospholipid removal. acta.co.inijpsjournal.com Studies have demonstrated that protein precipitation can provide high recovery and minimal ion suppression for elbasvir analysis. acta.co.in

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is another common technique for sample preparation, offering cleaner extracts compared to protein precipitation. ijper.orgijpsjournal.com This method involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. ijper.org The selection of the organic solvent is critical and is based on the polarity and solubility of the analyte. For elbasvir, ethyl acetate has been used as the extraction solvent. ijper.org The pH of the aqueous phase may also be adjusted to optimize the extraction efficiency. ijper.org After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Solid Phase Extraction (SPE) Methodologies

Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide very clean extracts. ejbps.comijpsjournal.com It utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. ijpsjournal.com Interferences are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Different types of sorbents can be used based on the chemical properties of the analyte. For the simultaneous quantification of elbasvir and other antiviral drugs, SPE has been successfully employed. ejbps.com This technique is particularly advantageous for removing both proteins and phospholipids, which can cause significant matrix effects in LC-MS/MS analysis. ijpsjournal.com

Rigorous Validation Criteria for Bioanalytical Assays Utilizing this compound

To ensure the reliability and accuracy of bioanalytical data, methods utilizing this compound must undergo rigorous validation according to regulatory guidelines. Key validation parameters include:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. acta.co.in

Linearity: The assay should exhibit a linear relationship between the concentration of the analyte and the instrumental response over a defined range. nih.gov For elbasvir, linear ranges have been established from as low as 5.0 pg/mL to 10,000.0 pg/mL in human plasma. acta.co.in Another study showed excellent linearity in the range of 1.0-2000 ng/mL. nih.gov

Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. nih.gov Intra- and inter-day precision are evaluated at multiple concentration levels. For elbasvir assays, intra- and inter-day precisions have been reported to be less than 7.01%, with accuracies within ±6.23%. nih.gov

Recovery: The efficiency of the extraction procedure is assessed by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. acta.co.in High and consistent recovery is desirable. Mean recoveries for elbasvir have been reported to be above 90%. acta.co.in

Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte. nih.gov The absence of a significant matrix effect is crucial for accurate quantification. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability) must be established. acta.co.in

By adhering to these stringent validation criteria, bioanalytical methods employing this compound can provide reliable data for critical clinical and research applications.

Assessment of Linearity and Calibration Range

A fundamental requirement for any quantitative bioanalytical method is the establishment of linearity, which demonstrates a direct proportional relationship between the analyte concentration and the instrument's response over a defined range. For methods quantifying Elbasvir using this compound, linearity is typically assessed by preparing a series of calibration standards in the same biological matrix as the study samples (e.g., human plasma) and analyzing them. The response ratio of the analyte to the internal standard is then plotted against the nominal concentration, and a linear regression is applied.

Multiple studies have successfully established the linearity of Elbasvir quantification across various concentration ranges, demonstrating the method's applicability from picogram to nanogram levels. The correlation coefficient (r²), a measure of the goodness of fit of the regression line, consistently exceeds 0.99, indicating excellent linearity. acta.co.inijper.org

Table 1: Reported Linearity and Calibration Ranges for Elbasvir Quantification This table is interactive. You can sort and filter the data.

Determination of Intra-day and Inter-day Precision and Accuracy

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single analytical run (intra-day) and across different days (inter-day). For bioanalytical methods, precision is typically expressed as the percent coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal value. Regulatory guidelines generally require the %CV to be within ±15% and accuracy to be within 85-115%. ijper.org

Studies utilizing this compound as the internal standard consistently report excellent precision and accuracy, well within the accepted regulatory limits.

Table 2: Summary of Intra-day and Inter-day Precision and Accuracy for Elbasvir This table is interactive. You can sort and filter the data.

Evaluation of Analytical Sensitivity (Lower Limit of Quantification, LLOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov It is a critical parameter for defining the sensitivity of the bioanalytical method. The LLOQ is established by analyzing samples with low concentrations of Elbasvir and demonstrating that the response is identifiable, discrete, and reproducible with a precision of ≤20% and accuracy between 80-120%. ijper.org

The high sensitivity of LC-MS/MS methods allows for the determination of very low concentrations of Elbasvir, with reported LLOQs often in the low picogram per milliliter range.

Table 3: Reported LLOQ Values for Elbasvir This table is interactive. You can sort and filter the data.

Comprehensive Investigation of Matrix Effects and Ionization Phenomena

Matrix effect is the alteration of ionization efficiency by the presence of co-eluting, undetected components in the sample matrix, such as phospholipids. mdpi.com It can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of an LC-MS/MS method. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. acta.co.in Because this compound is chemically identical to Elbasvir and differs only in isotopic composition, it co-elutes and experiences nearly identical ionization effects, allowing for reliable normalization of the analyte signal. ijper.orgnih.gov

Investigations into matrix effects are conducted by comparing the response of the analyte in a post-extraction spiked sample to the response in a pure solution. Studies have shown that for methods using this compound, the matrix effect is negligible, with the coefficient of variation (%CV) for the signal response across different plasma lots being very low. acta.co.inijper.org For instance, one study reported a %CV of 1.20 for Elbasvir, indicating no significant ion suppression or enhancement. ijper.org Another study also found no significant matrix effect in different lots of rat plasma, with a reported %CV of 3.71. acta.co.in

Quantification of Extraction Recovery Efficiency

Extraction recovery is a measure of the efficiency of the sample preparation process, quantifying the proportion of the analyte that is successfully extracted from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of an un-extracted standard containing the same concentration. While high recovery is desirable, it is more critical for the recovery to be consistent and reproducible across the calibration range. The use of this compound helps to correct for any variability in recovery between samples.

Common extraction techniques for Elbasvir include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ijper.orgejbps.com Studies have demonstrated high and consistent recovery for both Elbasvir and this compound from human plasma.

Table 4: Reported Extraction Recovery Efficiency for Elbasvir and this compound This table is interactive. You can sort and filter the data.

Method Transferability and Robustness Considerations in Research Laboratories

Method robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov For LC-MS/MS methods, these parameters can include the composition of the mobile phase, column temperature, and flow rate. nih.govnih.gov A robust method is crucial for ensuring consistency and reliability when the method is transferred between different laboratories, instruments, or analysts.

The inherent characteristics of methods employing this compound contribute significantly to their robustness. The use of a stable isotope-labeled internal standard is a key factor, as it compensates for minor procedural or instrumental fluctuations. nih.govmdpi.com Furthermore, the development of rapid and simple extraction procedures, such as protein precipitation or streamlined LLE, coupled with short chromatographic run times (e.g., 2-3 minutes), enhances the method's ruggedness and facilitates high-throughput analysis. acta.co.inejbps.com One study specifically confirmed the robustness of an Elbasvir quantification method by employing a two-level full factorial design to assess the impact of minor variations. nih.gov The validation of these parameters ensures that the analytical method is dependable and can be successfully implemented in different research settings, a critical factor for multi-site clinical trials and collaborative research.

Application of Elbasvir D6 in Preclinical Pharmacokinetic and Mechanistic Investigations

Pharmacokinetic Studies in Animal Models Facilitated by Elbasvir-d6

The near-identical physicochemical properties of this compound to Elbasvir (B612244), with the key difference being its mass, make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This allows for accurate quantification of Elbasvir in complex biological matrices obtained from animal models.

In preclinical pharmacokinetic studies, rodent models are frequently used to understand the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. The accurate measurement of drug concentrations in plasma over time is fundamental to these studies. This compound is employed as an internal standard to correct for variability during sample preparation and analysis. For instance, a validated high-performance LC-MS/MS method for determining Elbasvir concentrations in human plasma, which is adaptable for rodent plasma, has been established. nih.gov The methodology involves protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection. fda.gov The use of this compound ensures the robustness and accuracy of the bioanalytical method. fda.gov

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Internal Standard | Stable isotope-labeled analogue used for quantification. | This compound | fda.gov |

| Biological Matrix | The medium from which the drug is measured. | Plasma (K3EDTA or K2EDTA anticoagulant) | fda.gov |

| Extraction Method | Procedure to isolate the analyte from the matrix. | Protein precipitation followed by filtration or liquid-liquid extraction | fda.gov |

| Calibration Range | The range of concentrations over which the method is accurate. | 10 - 10000 ng/mL | fda.gov |

By enabling accurate quantification, this compound facilitates the comprehensive assessment of Elbasvir's disposition and exposure in preclinical species. Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC) are determined. Preclinical distribution studies have shown that Elbasvir distributes into most tissues, including the liver. merck.com In humans, the apparent terminal half-life of Elbasvir is approximately 24 hours. drugbank.com While specific data from rodent studies using this compound is not publicly detailed, the principles of its application are to derive these fundamental pharmacokinetic parameters, which are crucial for predicting human pharmacokinetics and establishing a therapeutic window.

| Pharmacokinetic Parameter | Description | Relevance in Preclinical Studies |

|---|---|---|

| Cmax (Peak Plasma Concentration) | The maximum concentration of the drug in the plasma. | Provides insights into the rate of absorption. |

| Tmax (Time to Peak Concentration) | The time at which Cmax is observed. | Indicates the speed of absorption. |

| AUC (Area Under the Curve) | The total drug exposure over time. | Reflects the extent of absorption and overall bioavailability. |

| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and time to reach steady state. |

In Vitro Mechanistic Studies of Elbasvir Metabolism and Transport Using Deuterated Probes

The use of deuterated compounds like this compound is also valuable in in vitro studies designed to elucidate the mechanisms of a drug's metabolism and its interactions with cellular transport proteins.

In vitro studies using human liver microsomes are essential for identifying the enzymes responsible for a drug's metabolism. It has been established that Elbasvir is a substrate for the cytochrome P450 3A (CYP3A) enzyme system and is partially eliminated through oxidative metabolism mediated by CYP3A. drugbank.comnih.govnih.gov While Elbasvir undergoes modest hepatic metabolism, with a significant portion excreted unchanged, understanding the contribution of CYP3A is critical for predicting potential drug-drug interactions. nih.govresearchgate.net The use of labeled compounds like this compound in such experiments can help in metabolite identification by providing a distinct mass spectrometric signature, differentiating metabolites from background noise and endogenous compounds.

| Metabolic Pathway | Enzyme Family | Specific Enzyme | Role in Elbasvir Metabolism |

|---|---|---|---|

| Oxidative Metabolism | Cytochrome P450 | CYP3A4 | Partial elimination pathway for Elbasvir. nih.govnih.govyoutube.com |

Drug transporters play a significant role in the absorption and disposition of many drugs. In vitro studies have identified Elbasvir as a substrate of P-glycoprotein (P-gp). asm.orgnih.gov Furthermore, Elbasvir has been shown to be an inhibitor of both P-gp and the Breast Cancer Resistance Protein (BCRP). drugs.comamazonaws.com These interactions are important as they can affect the absorption of Elbasvir and the disposition of co-administered drugs that are substrates for these transporters. Deuterated probes can be used in these in vitro transport assays to precisely quantify the transport and inhibition kinetics without interference from other compounds.

| Transporter | Interaction with Elbasvir | Reference |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate and Inhibitor | asm.orgnih.govdrugs.com |

| Breast Cancer Resistance Protein (BCRP) | Inhibitor | drugs.comamazonaws.com |

Use of Labeled Analogues for Understanding Drug Resistance and Target Engagement

The development of resistance to antiviral drugs is a significant clinical challenge. For Elbasvir, which targets the hepatitis C virus (HCV) NS5A protein, specific amino acid substitutions can confer resistance. drugbank.com Key resistance-associated substitutions have been identified at positions 28, 30, 31, and 93 of the NS5A protein. drugbank.commedscape.com Labeled analogues such as this compound can be invaluable in research aimed at understanding the mechanisms of resistance. For example, they can be used in target engagement studies to quantify the binding affinity of Elbasvir to both wild-type and mutant NS5A proteins. By comparing the binding kinetics, researchers can gain insights into how specific mutations reduce the efficacy of the drug. These studies are crucial for the development of next-generation antivirals that can overcome existing resistance mechanisms.

| Application Area | Utility of Labeled Analogues (e.g., this compound) |

|---|---|

| Drug Resistance Studies | Quantifying the binding affinity of Elbasvir to resistant viral targets (mutant NS5A). |

| Target Engagement Assays | Enabling precise measurement of drug-target interactions to understand the impact of mutations. |

| Development of Novel Antivirals | Providing tools to screen new compounds against resistant strains and validate their mechanism of action. |

Mechanistic Insights into Elbasvir-Target (NS5A) Interaction Dynamics

Stable isotope-labeled compounds like this compound are pivotal in elucidating the precise mechanism of action of a drug and its interaction with its biological target. While direct studies detailing the use of this compound for NS5A binding assays are not extensively published, the principles of using labeled ligands in such studies are well-established.

One of the primary applications of a labeled compound like this compound is in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of the unlabeled drug in biological matrices. iris-biotech.de This is fundamental to understanding the pharmacokinetic profile of Elbasvir, which in turn informs the design and interpretation of mechanistic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. simsonpharma.com

In the context of mechanistic studies, this compound could be instrumental in competitive binding assays. In such an assay, a radiolabeled or fluorescently labeled ligand known to bind to NS5A would be incubated with the protein in the presence of varying concentrations of unlabeled Elbasvir. The displacement of the labeled ligand by Elbasvir would be quantified, allowing for the determination of Elbasvir's binding affinity (Ki). The concentration of Elbasvir in these assays would be precisely measured using this compound as an internal standard, ensuring the accuracy of the binding parameters.

Furthermore, advanced techniques such as affinity purification-mass spectrometry could theoretically employ a tagged or labeled version of Elbasvir to isolate the NS5A protein from a complex biological mixture, allowing for the identification of interacting partners and a deeper understanding of the NS5A-containing replication complex. While not specifically documented for this compound, such approaches are a cornerstone of modern drug mechanism deconvolution.

The following table provides the mass spectrometric transitions for Elbasvir and this compound, which are essential for their quantification in biological samples and would be foundational for any preclinical study investigating the drug's properties.

| Compound | Parent Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Elbasvir | 882.51 | 656.42 |

| This compound | 888.49 | 662.43 |

Studies of Resistance-Associated Variants Utilizing Labeled Elbasvir

The emergence of drug resistance is a significant challenge in antiviral therapy. For Elbasvir, resistance-associated substitutions (RASs) in the NS5A protein can reduce its efficacy. nih.goviasusa.org Understanding the impact of these RASs on drug binding and activity is crucial for predicting clinical outcomes and developing next-generation inhibitors.

Isotopically labeled compounds can be valuable in characterizing the interactions between a drug and its resistant variants. In vitro studies using recombinant NS5A proteins harboring specific RASs are a common approach to quantify the impact of these mutations on drug binding. For instance, a study on the NS5A inhibitor Ledipasvir utilized a tritium-labeled version of the drug to directly measure its binding affinity to both wild-type and a resistance-associated mutant (Y93H) of NS5A. nih.govresearchgate.net This study demonstrated that the Y93H mutation significantly reduced the binding affinity of Ledipasvir, providing a clear molecular basis for the observed resistance. nih.govresearchgate.net

Similarly, this compound could be used as a critical tool in such investigations. While not radiolabeled, its use as an internal standard in LC-MS/MS-based quantification of unlabeled Elbasvir in binding assays with wild-type and mutant NS5A proteins would be essential for obtaining accurate binding affinity data. By comparing the binding affinity of Elbasvir to the wild-type NS5A protein versus various RASs, researchers can quantify the fold-change in potency, which is a critical parameter in assessing the clinical significance of a particular resistance mutation.

In cell-based assays using HCV replicons containing different NS5A RASs, this compound would be used to accurately measure the intracellular concentrations of Elbasvir. This would allow for the precise determination of the half-maximal effective concentration (EC50) of Elbasvir against different resistant variants. A significant increase in the EC50 value for a particular RAS would indicate reduced susceptibility to the drug.

The table below summarizes key NS5A resistance-associated substitutions for Elbasvir in HCV genotype 1a, which have been identified through in vitro and clinical studies. The characterization of the impact of these substitutions on Elbasvir's activity would be greatly facilitated by the use of labeled compounds like this compound in quantitative assays.

| Amino Acid Position | Common Substitutions |

|---|---|

| 28 | M28T/A/G |

| 30 | Q30E/H/R/G/K/L/D |

| 31 | L31M/V/F |

| 58 | H58D |

| 93 | Y93C/H/N/S |

Emerging Research Directions and Methodological Advances for Elbasvir D6

Development of Novel Analytical Platforms for Enhanced Detection and Quantification of Deuterated Compounds

The precise detection and quantification of deuterated compounds like Elbasvir-d6 are paramount to their function in research. Advances in analytical technology are continually enhancing sensitivity, selectivity, and throughput. The combination of liquid chromatography (LC) with mass spectrometry (MS), particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), stands as the gold standard. nih.govresearchgate.netebi.ac.uk

A validated UPLC-MS/MS method for the quantification of Elbasvir (B612244) in rat plasma utilizes this compound as an internal standard. nih.govebi.ac.ukresearchgate.net This method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 1.0 ng/mL in plasma samples. nih.gov The sample preparation involves a straightforward protein precipitation step, and chromatographic separation is achieved on a C18 column. nih.govresearchgate.net Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the deuterated standard. nih.gov

Novel platforms are emerging to further refine this process. High-resolution mass spectrometry (HRMS) offers an alternative to triple quadrupole instruments, providing highly accurate mass measurements that can unequivocally confirm the identity of analytes and their isotopic variants. rsc.org Additionally, advances in chromatography, such as the development of new stationary phases and multidimensional LC systems, aim to improve the resolution of complex mixtures and reduce analytical run times. jst.go.jp

Table 1: UPLC-MS/MS Method Parameters for Elbasvir Quantification using this compound

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |

| Internal Standard (IS) | This compound | nih.govresearchgate.net |

| Biological Matrix | Rat Plasma | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile (B52724) | nih.govebi.ac.uk |

| Chromatographic Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transitions (m/z) | Elbasvir: 882.51→656.42; this compound: 888.49→662.43 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |

| Linearity Range | 1.0–2000 ng/mL | nih.gov |

Role of this compound in Advanced Drug Metabolism and Pharmacokinetics (DMPK) Research Strategies

Stable isotope-labeled compounds are indispensable tools in Drug Metabolism and Pharmacokinetics (DMPK) studies. symeres.comnih.gov this compound exemplifies this role as an ideal internal standard for pharmacokinetic studies of Elbasvir. nih.govsussex-research.com Because this compound co-elutes with and has nearly identical extraction recovery and ionization efficiency to Elbasvir, it can accurately correct for variations during sample processing and analysis. aptochem.comtexilajournal.com This ensures high precision and accuracy in determining the concentration-time profile of Elbasvir in biological systems. nih.govclearsynth.com

The use of deuterated standards is a cornerstone of modern bioanalysis, supporting the evaluation of absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. acs.orgresearchgate.net By providing a reliable method for quantification, this compound enables researchers to:

Accurately characterize the pharmacokinetic profile of Elbasvir in preclinical models. nih.govebi.ac.uk

Investigate factors influencing drug exposure, such as co-administered medications.

Support toxicokinetic assessments by providing precise concentration data.

Furthermore, deuterium (B1214612) labeling can be used to investigate metabolic pathways. symeres.comscispace.com While this compound is primarily used as a non-metabolized standard, other strategic deuterium placements can slow down metabolic processes at specific sites (a phenomenon known as the kinetic isotope effect). scispace.commusechem.com This allows researchers to identify sites of metabolic attack and characterize the resulting metabolites, providing crucial insights into a drug's disposition. Elbasvir is known to be partially eliminated through oxidative metabolism, primarily by the CYP3A enzyme. merck.cadrugbank.comdrugs.com Studies using deuterated analogs can help to further delineate these metabolic routes.

Integration of Stable Isotope-Labeled Probes in Systems Pharmacology and "-omics" Research Approaches

Systems pharmacology integrates data from multiple "-omics" disciplines—such as proteomics and metabolomics—to understand drug action and disposition on a systemic level. Stable isotope-labeled compounds like this compound are fundamental to the quantitative nature of these approaches. nih.gov

Metabolomics: In metabolomics, stable isotope tracers are used to track the fate of molecules through complex metabolic networks. nih.gov While this compound serves as a standard for its parent drug, other deuterated or ¹³C-labeled compounds are used to measure changes in endogenous metabolite concentrations in response to drug treatment, helping to identify biomarkers or elucidate mechanisms of action. lucerna-chem.ch The analytical principles are identical; a stable isotope-labeled internal standard is used for the precise quantification of its unlabeled counterpart. nih.gov

Proteomics: In quantitative proteomics, stable isotope labeling is a key strategy for accurately measuring differences in protein abundance between samples. lucerna-chem.ch Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) use amino acids enriched with heavy isotopes (e.g., ¹³C, ¹⁵N) to metabolically label entire proteomes. When samples are mixed and analyzed by mass spectrometry, the ratio of heavy to light peptide signals provides precise relative quantification. Deuterated standards also play a role in targeted proteomics, where they are used as internal standards to quantify specific proteins of interest with high accuracy. nih.gov

The role of this compound as a high-fidelity internal standard in LC-MS analysis is directly analogous to the function of stable isotope-labeled probes in the broader "-omics" field. They are the benchmark against which quantitative changes in complex biological systems are measured.

Potential for this compound in Studying Elbasvir's Degradation Pathways and Stability in Research Settings

Understanding the degradation pathways and stability of a drug is a critical component of pharmaceutical development. Stability-indicating analytical methods are required to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products. Deuterated internal standards like this compound are crucial for ensuring the accuracy and validity of these methods.

In forced degradation studies, a drug substance is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential impurities and degradation products. An ideal internal standard like this compound should remain stable throughout this process and the subsequent analysis. scispace.com Its consistent signal allows for the accurate quantification of the remaining parent drug, Elbasvir, thereby providing a precise measure of its degradation over time.

Because this compound has virtually the same chromatographic retention time as Elbasvir, it helps to reliably identify the parent drug peak in a complex chromatogram containing multiple degradation products. nih.govtexilajournal.com This ensures that the decline in the parent drug is accurately measured without interference from other components. While this compound itself is not typically used to identify unknown degradants, its presence is essential for validating the quantitative performance of the stability-indicating assay.

Table 2: Applications of this compound and Deuterated Standards in Research

| Research Area | Application of this compound / Deuterated Standards | Key Benefit | Reference |

|---|---|---|---|

| Analytical Chemistry | Internal standard for UPLC-MS/MS quantification of Elbasvir. | Enhances accuracy, precision, and sensitivity of bioanalytical methods. | nih.govaptochem.comclearsynth.com |

| DMPK/Pharmacokinetics | Enables accurate determination of Elbasvir concentration in biological fluids for ADME studies. | Reliable characterization of a drug's pharmacokinetic profile. | nih.govsymeres.comacs.org |

| Systems Pharmacology (-omics) | Serves as a model for stable isotope-labeled probes used in quantitative proteomics and metabolomics. | Provides the foundation for accurate quantification in complex biological systems. | nih.gov |

| Stability Studies | Used as a stable internal standard in forced degradation studies and stability-indicating assays. | Ensures accurate quantification of the parent drug in the presence of degradants. | scispace.com |

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary collaborations?

- Methodological Answer : Adopt electronic lab notebooks (ELNs) for real-time data sharing and version control. Standardize protocols using platforms like Protocols.io and validate cross-lab reproducibility via ring trials. Include detailed equipment specifications (e.g., NMR probe types, MS resolution) in methods sections, and use controlled vocabularies for metadata annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.